Cas no 935873-39-5 (6-Methyl-1H-benzo[d]imidazol-7-amine)
6-Methyl-1H-benzo[d]imidazol-7-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-1H-benzo[d]imidazol-7-amine
- 5-Methyl-1H-benzimidazol-4-amine
- 6-methyl-1H-benzimidazol-7-amine(SALTDATA: FREE)
- 6-methyl-1H-1,3-benzodiazol-7-amine
- SCHEMBL1835873
- 935873-39-5
- SY352578
- 6-methyl-1H-benzimidazol-7-amine
- E76298
- Z1198223772
- MFCD09754321
- 1H-1,3-Benzimidazol-4-amine, 5-methyl-
- EN300-4289130
- DTXSID90589899
- AKOS000298446
- MFCD10037563
- AKOS016347528
- 4-amino-5-methyl-benzimidazole
- DB-197264
- 5-METHYL-1H-1,3-BENZODIAZOL-4-AMINE
- STK729592
-
- MDL: MFCD10037563
- Inchi: 1S/C8H9N3/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,9H2,1H3,(H,10,11)
- InChI Key: BQHSHBQZSZIJPC-UHFFFAOYSA-N
- SMILES: N1C=NC2C(=C(C)C=CC1=2)N
Computed Properties
- Exact Mass: 147.079647300g/mol
- Monoisotopic Mass: 147.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 458.4±25.0 °C at 760 mmHg
- Flash Point: 180.8±27.9 °C
6-Methyl-1H-benzo[d]imidazol-7-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
6-Methyl-1H-benzo[d]imidazol-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD278310-100mg |
6-Methyl-1H-benzo[d]imidazol-7-amine |
935873-39-5 | 95+% | 100mg |
¥1546.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD278310-250mg |
6-Methyl-1H-benzo[d]imidazol-7-amine |
935873-39-5 | 95+% | 250mg |
¥2164.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD278310-1g |
6-Methyl-1H-benzo[d]imidazol-7-amine |
935873-39-5 | 95+% | 1g |
¥4974.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD278310-50mg |
6-Methyl-1H-benzo[d]imidazol-7-amine |
935873-39-5 | 95+% | 50mg |
¥1145.0 | 2024-04-17 | |
| abcr | AB267768-250 mg |
5-Methyl-1H-benzimidazol-4-amine, 95%; . |
935873-39-5 | 95% | 250MG |
€205.50 | 2022-06-11 | |
| abcr | AB267768-1 g |
5-Methyl-1H-benzimidazol-4-amine, 95%; . |
935873-39-5 | 95% | 1g |
€565.00 | 2023-04-26 | |
| Chemenu | CM274661-250mg |
6-Methyl-1H-benzo[d]imidazol-7-amine |
935873-39-5 | 95% | 250mg |
$208 | 2024-07-19 | |
| Chemenu | CM274661-1g |
6-Methyl-1H-benzo[d]imidazol-7-amine |
935873-39-5 | 95% | 1g |
$624 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1245101-50mg |
6-methyl-1H-benzimidazol-7-amine |
935873-39-5 | 95% | 50mg |
$180 | 2024-06-06 | |
| Enamine | EN300-4289130-0.05g |
6-methyl-1H-1,3-benzodiazol-7-amine |
935873-39-5 | 95% | 0.05g |
$84.0 | 2023-05-03 |
6-Methyl-1H-benzo[d]imidazol-7-amine Suppliers
6-Methyl-1H-benzo[d]imidazol-7-amine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 6-Methyl-1H-benzo[d]imidazol-7-amine
Recent Advances in the Study of 6-Methyl-1H-benzo[d]imidazol-7-amine (CAS: 935873-39-5)
6-Methyl-1H-benzo[d]imidazol-7-amine (CAS: 935873-39-5) is a benzimidazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of 6-Methyl-1H-benzo[d]imidazol-7-amine is its incorporation into the design of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Researchers have successfully utilized this compound as a scaffold to develop inhibitors targeting specific kinases, such as JAK2 and EGFR, which are implicated in oncogenic processes. The structural flexibility of 6-Methyl-1H-benzo[d]imidazol-7-amine allows for modifications that enhance binding affinity and selectivity, making it a promising candidate for further optimization.
In addition to its applications in kinase inhibition, recent studies have investigated the antimicrobial properties of 6-Methyl-1H-benzo[d]imidazol-7-amine. Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity, and this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Mechanistic studies suggest that it disrupts bacterial cell wall synthesis and interferes with DNA replication, providing a dual mode of action that could reduce the likelihood of resistance development. These findings underscore its potential as a lead compound for the development of new antibiotics.
The synthesis and characterization of 6-Methyl-1H-benzo[d]imidazol-7-amine have also been refined in recent years. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its purity and structural integrity. Moreover, computational modeling studies have provided insights into its molecular interactions, facilitating the design of derivatives with improved pharmacological profiles. These methodological advancements have significantly contributed to the compound's utility in medicinal chemistry.
Despite these promising developments, challenges remain in the clinical translation of 6-Methyl-1H-benzo[d]imidazol-7-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activities make it a valuable tool for researchers exploring new therapeutic avenues. Future research directions may include the development of prodrug formulations and combination therapies to enhance its efficacy and safety.
In conclusion, 6-Methyl-1H-benzo[d]imidazol-7-amine (CAS: 935873-39-5) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition and antimicrobial therapy highlight its potential to address unmet medical needs. Continued research and optimization efforts are expected to yield novel therapeutics that leverage the unique properties of this compound, paving the way for advancements in drug discovery and development.
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